2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile
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Overview
Description
2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile is an organic compound with the molecular formula C12H15FN2. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the 2-position and a 2-methylbutylamino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile typically involves the following steps:
Nitration: The starting material, fluorobenzene, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with 2-methylbutylamine under suitable conditions to form the final product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-aminobenzonitrile
- 2-Fluoro-5-(methylamino)benzonitrile
- 2-Fluoro-5-(ethylamino)benzonitrile
Uniqueness
2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile is unique due to the presence of the 2-methylbutylamino group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H15FN2 |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-fluoro-5-(2-methylbutylamino)benzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-3-9(2)8-15-11-4-5-12(13)10(6-11)7-14/h4-6,9,15H,3,8H2,1-2H3 |
InChI Key |
VLNVEXXMASJVEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
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